"2-(Benzylthio)-5-nitrobenzonitrile" CAS number 175135-67-8
"2-(Benzylthio)-5-nitrobenzonitrile" CAS number 175135-67-8
The following technical guide is structured to serve as a definitive reference for the chemical entity 2-(Benzylthio)-5-nitrobenzonitrile (CAS 175135-67-8). It is designed for immediate application in synthetic organic chemistry and medicinal chemistry workflows.
CAS Number: 175135-67-8 Role: Key Intermediate for S-Functionalized Heterocycles & Benzisothiazole Scaffolds[1]
Executive Summary & Chemical Identity
2-(Benzylthio)-5-nitrobenzonitrile is a highly functionalized aromatic intermediate characterized by a benzonitrile core flanked by a nitro group at the para position relative to a benzylthio ether.[1] Its structural utility lies in its "push-pull" electronic nature: the electron-withdrawing nitro and cyano groups activate the ring for further nucleophilic attacks, while the benzylthio moiety serves as a masked thiol (sulfhydryl) group, essential for the synthesis of benzothiazoles, benzisothiazoles, and various antiretroviral or antineoplastic agents.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₄H₁₀N₂O₂S |
| Molecular Weight | 270.31 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |
| Melting Point | Predicted:[1][2][3][4] 135–145 °C (Dependent on purity/polymorph) |
| Electronic Character | Electron-deficient ring (Activated for S_NAr and Reduction) |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)
The most robust route to CAS 175135-67-8 is the S_NAr displacement of a halide (chloride or fluoride) by benzyl mercaptan.[1] The presence of the nitro group at the C5 position (para to the leaving group) and the nitrile at C1 (ortho to the leaving group) dramatically accelerates this reaction, allowing it to proceed under mild conditions.
Reaction Scheme
Precursors: 2-Chloro-5-nitrobenzonitrile + Benzyl Mercaptan (Benzylthiol) Reagents: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology
Note: This protocol is designed for a 10 mmol scale. Scale up with appropriate thermal safety calculations.
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Preparation:
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Charge a 100 mL round-bottom flask with 2-Chloro-5-nitrobenzonitrile (1.83 g, 10.0 mmol) and anhydrous DMF (20 mL).
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Add Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq) to the stirring solution. The mixture will appear as a suspension.
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Addition:
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Cool the mixture to 0°C in an ice bath to control the exotherm.
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Add Benzyl Mercaptan (1.30 g, 1.23 mL, 10.5 mmol, 1.05 eq) dropwise over 10 minutes.
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Mechanistic Insight: The thiolate anion is generated in situ by the base. The electron-deficient ring stabilizes the Meisenheimer complex intermediate.[1]
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Reaction:
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Allow the reaction to warm to Room Temperature (25°C).
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Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting chloride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
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-
Workup (Quench & Precipitation):
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Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring. The product will precipitate as a yellow solid.
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Stir for 30 minutes to ensure removal of DMF.
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Purification:
-
Filter the solid using a Büchner funnel. Wash the cake with water (3 x 20 mL) to remove residual base and salts.
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Wash with cold Ethanol (10 mL) to remove unreacted thiol traces.[1]
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Recrystallization: Dissolve the crude solid in boiling Ethanol or an EtOH/Acetone mixture. Cool slowly to 4°C to yield high-purity yellow needles.
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Mechanistic Analysis & Visualization
The efficiency of this synthesis relies on the cooperative electron-withdrawing effects of the Nitro and Cyano groups.[1]
Diagram 1: Synthesis & Activation Pathway
The following diagram illustrates the S_NAr mechanism and the resonance stabilization that facilitates the reaction.
Figure 1: S_NAr pathway showing nucleophilic attack at C2, stabilized by the para-nitro group.[1]
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these expected spectral fingerprints.
1H NMR (DMSO-d6, 400 MHz) Expectation:
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δ 8.65 (d, J=2.5 Hz, 1H): H6 proton (Ortho to CN, Meta to NO2). Most deshielded due to two EWGs.
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δ 8.35 (dd, J=8.8, 2.5 Hz, 1H): H4 proton (Ortho to NO2).
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δ 7.80 (d, J=8.8 Hz, 1H): H3 proton (Ortho to S-Benzyl).[1]
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δ 7.30–7.45 (m, 5H): Benzyl aromatic protons.
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δ 4.55 (s, 2H): Benzyl -CH₂- protons.[1] This singlet is diagnostic; if it appears as a doublet, you have unreacted thiol or oxidation to sulfoxide (which would also shift the peak).
IR Spectroscopy (ATR):
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2230 cm⁻¹: Nitrile (C≡N) stretch.[1] Sharp, distinct.
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1520 & 1345 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.[1]
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~700 cm⁻¹: C-S stretch (often weak).[1]
Applications & Derivatization
This compound is rarely the final API; it is a scaffold. The two primary downstream pathways are Nitro Reduction and Thiol Deprotection .
Diagram 2: Downstream Utility
Figure 2: Strategic transformations.[1] The benzyl group acts as a protecting group for the thiol during nitro-reduction or other ring modifications.[1]
Key Reactions:
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Preparation of 2-Mercapto-5-nitrobenzonitrile:
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The benzyl group can be removed using AlCl₃ in Toluene (reflux) or Boron Tribromide (BBr₃) at -78°C.[1] This reveals the free thiol, which can then be cyclized with the nitrile to form 1,2-benzisothiazoles .
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Reduction to Aniline:
Safety & Handling (HSE)
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Nitrogenous Hazards: Nitro compounds can be explosive if heated under confinement. Ensure synthesis is performed in open systems or under controlled reflux.
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Thiol Stench: Benzyl mercaptan has a potent, repulsive odor. All transfers must occur in a fume hood. Treat glassware with bleach (NaOCl) to oxidize residual thiols before removal from the hood.
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Skin/Eye Contact: The product is an irritant.[4][5] Wear nitrile gloves and safety goggles.
References
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PubChem. (2025).[5] Compound Summary: 2-(Benzylthio)-5-nitrobenzonitrile.[1][2][6][7][8][9] National Library of Medicine. [Link][1][2]
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Organic Syntheses. (1923). General Methods for Nucleophilic Aromatic Substitution of Activated Halides. Org. Synth. 1923, 3, 75. (Foundational methodology for S_NAr). [Link]
Sources
- 1. 74631-35-9|2-(Methylthio)-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2-Benzylthio-5-nitrobenzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. a2bchem.com [a2bchem.com]
- 8. 2-(Benzylthio)-5-nitrobenzonitrile (175135-67-8) for sale [vulcanchem.com]
- 9. Page loading... [wap.guidechem.com]
